Home > Products > Screening Compounds P137932 > [1,2,3]Triazolo[1,5-a]quinoxaline
[1,2,3]Triazolo[1,5-a]quinoxaline - 13390-30-2

[1,2,3]Triazolo[1,5-a]quinoxaline

Catalog Number: EVT-15206726
CAS Number: 13390-30-2
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1,2,3]Triazolo[1,5-a]quinoxaline is a bicyclic compound that integrates a triazole ring with a quinoxaline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural features of [1,2,3]triazolo[1,5-a]quinoxaline contribute to its classification as an important nitrogen-containing heterocyclic compound.

Source and Classification

The compound is classified under the category of N-heterocycles, specifically as a fused triazole-quinoxaline derivative. Its synthesis and applications have been explored extensively in various studies, highlighting its versatility and significance in organic synthesis and medicinal chemistry. The literature includes comprehensive reviews and original research articles detailing its synthesis, properties, and applications in biological contexts .

Synthesis Analysis

Methods and Technical Details

Several methods for synthesizing [1,2,3]triazolo[1,5-a]quinoxaline have been reported:

  1. One-Pot Synthesis: A notable method involves a one-pot reaction starting from 1-azido-2-isocyanoarenes and terminal acetylenes. This approach allows for the formation of multiple bonds without isolating intermediates .
  2. Metal-Free and Catalyzed Conditions: Other protocols include metal-free conditions, oxidative N-N coupling, and various cycloaddition reactions. Techniques such as electrochemical methods have also been explored to enhance efficiency and sustainability in synthesis .
  3. Recent Advances: Recent methodologies emphasize eco-friendly catalysts and reaction conditions that facilitate the generation of derivatives with high yields while minimizing environmental impact .
Molecular Structure Analysis

Structure and Data

The molecular structure of [1,2,3]triazolo[1,5-a]quinoxaline consists of a quinoxaline core fused with a triazole ring. The compound can be represented by the following structural formula:

C8H6N4\text{C}_8\text{H}_6\text{N}_4

Key features include:

  • A quinoxaline backbone characterized by two fused aromatic rings.
  • A triazole ring that contributes to its reactivity and potential biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

[1,2,3]Triazolo[1,5-a]quinoxaline participates in various chemical reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is frequently employed for synthesizing triazole derivatives from azides and alkynes, showcasing the versatility of the triazole moiety in forming complex structures .
  2. Derivatization Reactions: The compound can undergo various derivatization reactions to introduce functional groups that enhance its biological activity or modify its physical properties. This includes reactions such as amidation and methylation under mild conditions .
Mechanism of Action

Process and Data

The mechanism of action for [1,2,3]triazolo[1,5-a]quinoxaline-related compounds often involves interaction with biological targets such as enzymes or receptors. The presence of the triazole ring can enhance binding affinity due to its ability to form hydrogen bonds or participate in π-π stacking interactions with target biomolecules.

Preliminary biological investigations suggest that derivatives of this compound exhibit antibacterial properties against various strains of bacteria, indicating potential therapeutic applications in treating infections .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 162.16 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on substitution patterns but typically falls within a range suitable for organic compounds.

These properties influence both the synthetic approaches used to prepare [1,2,3]triazolo[1,5-a]quinoxaline and its behavior in biological systems.

Applications

Scientific Uses

[1,2,3]Triazolo[1,5-a]quinoxaline has several promising applications:

  • Medicinal Chemistry: Compounds derived from this scaffold have shown potential as antibacterial agents and may serve as templates for developing new pharmaceuticals targeting various diseases.
  • Material Science: The unique electronic properties of quinoxalines make them suitable candidates for applications in organic electronics and photonic devices.
  • Research Tool: As a versatile building block in organic synthesis, it is used to create libraries of compounds for screening in drug discovery programs.
Historical Development and Contextual Significance

Emergence in Heterocyclic Chemistry: Key Milestones

The development of [1,2,3]triazolo[1,5-a]quinoxaline chemistry represents a significant advancement in heterocyclic synthesis, driven by the need for efficient routes to structurally complex bioactive molecules. Early synthetic approaches faced substantial limitations, including multi-step sequences, poor functional group tolerance, and reliance on hazardous reagents. Ager et al.'s pioneering work required cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of trichloroacetic acid and dioxane/diethyl ether solvents – a method hampered by moderate yields and operational complexity [2]. Subsequent methodologies reported by Biagi et al. in 2002 involved reacting substituted 2-nitrophenyl azides with sodium salts of diethyl oxalacetate or related compounds, but suffered from poor yields (typically 30-45%), formation of complex byproduct mixtures, and the use of highly toxic chemicals like dimethyl sulfate for methylation steps [2].

A transformative advancement emerged with one-pot cyclization strategies that dramatically improved synthetic efficiency. In 2017, Li, Huang, and Zhu developed a groundbreaking approach using 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes. This method consecutively formed two C–C and two C–N bonds with high atom economy, enabling the construction of the triazoloquinoxaline scaffold without isolating unstable intermediates [5]. This approach demonstrated exceptional bond-forming efficiency and versatility in accommodating diverse alkyne substituents (alkyl, aryl, functionalized), achieving yields up to 89% and establishing a new standard for scaffold accessibility [5].

Table 1: Evolution of Synthetic Approaches for [1,2,3]Triazolo[1,5-a]quinoxalines

Synthetic MethodKey Reagents/ConditionsAdvantagesLimitationsYield RangeRef.
Classical Cyclization (Ager, 1988)Amyl nitrite, TCA, dioxane/diethyl etherEstablished core synthesisMulti-step, hazardous reagents, moderate yields40-55%[2]
Sodium Salt Cyclization (Biagi, 2002)2-Nitrophenyl azides, diethyl oxalacetate Na saltsAccess to N-alkyl derivativesToxic reagents, complex byproducts, low yields30-45%[2]
One-Pot Cyclization (Li et al., 2017)1-Azido-2-isocyanoarenes, terminal alkynes, Cu catalysisHigh bond-forming efficiency (4 bonds), good functional group toleranceRequires specialized azido-isocyano precursorsUp to 89%[5]
Sustainable Derivatization (2023)Eco-compatible catalysts, direct catalytic amidationGreen conditions (neat, reduced solvents), broad derivatization scopePrimarily modifies pre-formed core50-85%[2][4]

Parallel progress focused on sustainable derivatization. Recent work (2023) rejuvenated the scaffold using eco-compatible catalysts (e.g., zirconium(IV) chloride) and solvent-free conditions for key steps like direct catalytic amidation. This approach overcame historical difficulties in introducing diverse functional groups onto the triazoloquinoxaline core, particularly at the endocyclic amide nitrogen and ester functionalities, enabling the generation of libraries previously inaccessible via traditional routes [2] [4]. The integration of click chemistry (CuAAC) further expanded structural diversity. Research demonstrated that tetrazolo[1,5-a]quinoxalines could be efficiently converted to 1,2,3-triazoloquinoxalines under CuAAC conditions. This method proved compatible with a wide range of aliphatic and aromatic alkynes (e.g., propargyl alcohol, ethynylpyridines, alkyl acetylenes), facilitating the creation of structurally diverse libraries including novel rhenium(I) triazoloquinoxaline complexes with potential applications in materials science and medicinal chemistry [7]. The reaction outcome (triazole vs. imidazole product via denitrogenative annulation) was found to depend critically on the alkyne concentration and quinoxaline substituents, revealing important mechanistic insights [7].

Role in Medicinal Chemistry: From Benzodiazepine Analogues to Receptor-Specific Ligands

[1,2,3]Triazolo[1,5-a]quinoxalines initially garnered significant interest in neuroscience due to their structural resemblance to benzodiazepines. Early pharmacological evaluations revealed their high affinity for the benzodiazepine-binding site (BzBS) within the GABAA receptor complex, acting as potent ligands capable of modulating chloride ion flux [3]. While specific binding constants (Ki) from these early studies are often proprietary, they established the scaffold's potential as a central nervous system (CNS) pharmacophore and stimulated extensive structure-activity relationship (SAR) studies aimed at optimizing anxiolytic or sedative properties without the side-effect burden of classical benzodiazepines.

The scaffold's utility dramatically expanded beyond GABAergic modulation with its identification as a versatile template for designing adenosine receptor (AR) antagonists. Pioneering work demonstrated that specific [1,2,3]triazolo[1,5-a]quinoxaline derivatives exhibit nanomolar affinity (Ki ~ 10-100 nM) for the human adenosine A3 receptor (hA3AR) subtype, coupled with significant selectivity over A1, A2A, and A2B receptors [1]. Molecular modeling studies suggested this affinity arises from key interactions within the orthosteric binding pocket: 1) Hydrogen bonding between the triazole nitrogen atoms and conserved residues (e.g., Asn250, His272), 2) π-π stacking interactions involving the quinoxaline ring and aromatic residues (e.g., Phe168, Tyr271), and 3) Hydrophobic contacts with lipophilic regions of the receptor [1]. This understanding enabled the rational design of highly selective hA_3AR antagonists investigated for treating glaucoma, asthma, inflammation, cerebral ischemia, and certain cancers (glioblastoma, colon cancer) [1].

Table 2: Key Pharmacological Targets and Activities of [1,2,3]Triazolo[1,5-a]quinoxaline Derivatives

Pharmacological TargetBiological ActivityKey Structural Features for ActivityPotential Therapeutic ApplicationsRef.
Benzodiazepine Site (GABA_A)Ligand (Agonist/Antagonist/Inverse Agonist)C4-carbonyl group, lipophilic substituents at N1Anxiolysis, sedation (limited development)[3]
Adenosine A3 Receptor (hA3R)Potent and Selective Antagonists (K_i ~ 10-100 nM)4-Oxo or 4-amino acyl group, 8-chloro/8-methyl, 2-aryl para-methoxyGlaucoma, asthma, inflammation, cerebral ischemia, cancer[1]
DNA Topoisomerase IIInhibition (IC₅₀ ~ 0.89-0.94 µM for lead compounds)Planar chromophore, cationic center, minor groove-binding side chainAnticancer (broad spectrum)[6]
DNA IntercalationBinding affinity (ΔG = -93.96 to -94.31 kcal/mol)Extended planar ring system, basic nitrogen atomsAnticancer (MCF-7, HepG2, HCT-116)[6]
Antimicrobial TargetsGrowth inhibition (S. aureus, P. aeruginosa, C. albicans)Ester/amide derivatives at C4, lipophilic substituentsNovel antibacterial/antifungal agents (hits: 9, 14, 20)[2][4]

A major breakthrough occurred with the discovery of the scaffold's DNA interaction capabilities. Derivatives function as potent DNA intercalators and topoisomerase II (Topo II) inhibitors, emerging as promising anticancer agents. El-Adl et al. designed compounds featuring the triazoloquinoxaline chromophore as the planar intercalating moiety, a cationic center (often a protonated amino group), and a side chain for minor groove binding [6]. Compounds 7e and 7c demonstrated exceptional cytotoxicity against MCF-7 breast cancer cells, surpassing doxorubicin in potency. Their mechanism involves strong intercalation into DNA (IC₅₀ = 29.06 - 31.24 µM for DNA binding; ΔG = -93.96 to -94.31 kcal/mol in docking studies), causing significant DNA distortion, and potent inhibition of Topo II (IC₅₀ = 0.890 µM for 7e, comparable to doxorubicin at 0.940 µM for 7c), which prevents DNA relegation during replication/transcription, leading to apoptosis [6]. These derivatives also modulated apoptosis-related proteins (upregulating BAX, caspase-3/9; downregulating Bcl-2) and induced cell cycle arrest, confirming their multimodal anticancer mechanism [6].

Furthermore, the scaffold demonstrated relevance in antimicrobial discovery. A 2023 study employing sustainably synthesized derivatives identified compounds 9, 14, and 20 as promising hits against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) strains, Pseudomonas aeruginosa, and Candida albicans [2] [4]. Although specific MIC values require further optimization, these findings validate the scaffold's potential beyond oncology and CNS disorders, highlighting its versatility in addressing diverse unmet medical needs. The structural features enabling antimicrobial activity involve specific ester/amide functionalities at C4 and lipophilic substituents, distinct from the pharmacophores required for AR antagonism or DNA intercalation [2].

Properties

CAS Number

13390-30-2

Product Name

[1,2,3]Triazolo[1,5-a]quinoxaline

IUPAC Name

triazolo[1,5-a]quinoxaline

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C9H6N4/c1-2-4-9-8(3-1)10-5-7-6-11-12-13(7)9/h1-6H

InChI Key

NOKKKHXZCYWLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=CN=NN23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.